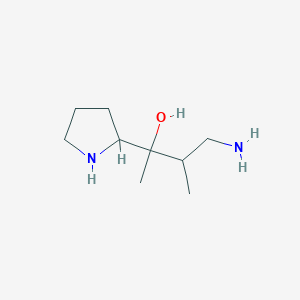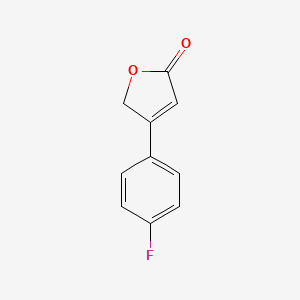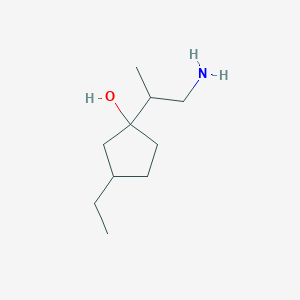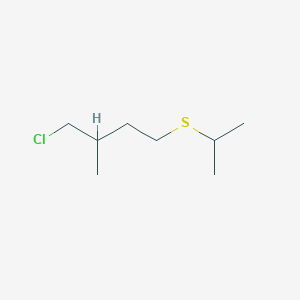
1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane is an organic compound with the molecular formula C8H17ClS This compound is characterized by the presence of a chlorine atom, a methyl group, and a propan-2-ylsulfanyl group attached to a butane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane can be synthesized through several methods. One common approach involves the chlorination of 2-methyl-4-(propan-2-ylsulfanyl)butane using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to remove impurities and obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-), leading to the formation of alcohols, ethers, or amines, respectively.
Oxidation: The propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-methyl-4-(propan-2-ylsulfanyl)butane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Alcohols, ethers, or amines.
Oxidation: Sulfoxides or sulfones.
Reduction: 2-Methyl-4-(propan-2-ylsulfanyl)butane.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or protein modification.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants, lubricants, and polymers.
Wirkmechanismus
The mechanism of action of 1-chloro-2-methyl-4-(propan-2-ylsulfanyl)butane involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and functional groups.
Oxidation and Reduction: The propan-2-ylsulfanyl group can undergo redox reactions, resulting in changes to the compound’s oxidation state and chemical properties.
Enzyme Inhibition: The compound may interact with enzymes, potentially inhibiting their activity by binding to the active site or altering the enzyme’s conformation.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-methyl-4-(propan-2-ylsulfanyl)butane can be compared with other similar compounds, such as:
1-Chloro-2-methylpropane: Lacks the propan-2-ylsulfanyl group, resulting in different chemical properties and reactivity.
2-Chloro-2-methylbutane: Has a different substitution pattern, affecting its chemical behavior and applications.
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane:
Uniqueness: The presence of both a chlorine atom and a propan-2-ylsulfanyl group in this compound makes it unique, as it combines the reactivity of alkyl halides with the functional versatility of sulfanyl groups. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
Molekularformel |
C8H17ClS |
|---|---|
Molekulargewicht |
180.74 g/mol |
IUPAC-Name |
1-chloro-2-methyl-4-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C8H17ClS/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
DIRTWSWXPMGIDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SCCC(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(2-Methylpropyl)phenyl]methyl}-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13202453.png)

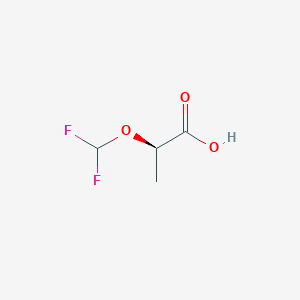
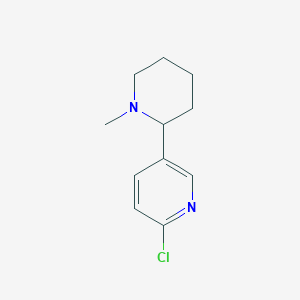
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)

![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13202498.png)


